

# 6-Bromopyridine-2-carbaldehyde physical and chemical properties

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An In-depth Technical Guide to **6-Bromopyridine-2-carbaldehyde**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **6-bromopyridine-2-carbaldehyde** (BPCA), a pivotal heterocyclic intermediate in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It offers insights into the causality behind its reactivity, practical guidance for its use, and a comprehensive look at its applications, grounded in authoritative references.

## Introduction: The Strategic Importance of a Versatile Building Block

**6-Bromopyridine-2-carbaldehyde** (CAS No: 34160-40-2) is a substituted pyridine derivative that has emerged as a cornerstone reagent in diverse synthetic endeavors.<sup>[1]</sup> Its structure, featuring a pyridine ring functionalized with both an electrophilic aldehyde group and a bromine atom amenable to cross-coupling reactions, provides a powerful and versatile platform for molecular construction. This dual reactivity allows for sequential and site-selective modifications, making it an invaluable precursor in the synthesis of complex molecules for pharmaceuticals, advanced materials, and catalysis.<sup>[1][2][3]</sup> The molecule is typically a white to light brown crystalline powder, underscoring its stability for handling and storage under appropriate conditions.<sup>[1]</sup>

## Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key characteristics of BPCA are summarized below.

### Key Physical and Chemical Data

Property	Value	Source(s)
CAS Number	34160-40-2	[1][4]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO	[1]
Molecular Weight	186.01 g/mol	[1]
Appearance	White to beige/light brown crystalline powder	[1]
Melting Point	81-85 °C (lit.)	[1][5][6]
Boiling Point	248.2 ± 20.0 °C (Predicted)	[1][5]
Density	1.683 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][5]
Solubility	Soluble in chloroform, dichloromethane, ether, ethyl acetate, and methanol.[1][5][7] Insoluble in water.[6][7]	
pKa	1.00 ± 0.10 (Predicted)	[1]

### Molecular Structure and Spectroscopic Profile

Quantum chemical calculations and crystallographic studies reveal that the **6-bromopyridine-2-carbaldehyde** molecule is essentially planar.[2][3] In its crystalline state, it adopts a monoclinic structure where the aldehyde's oxygen atom is oriented trans to the pyridine's nitrogen atom.[3] This planarity facilitates  $\pi$ -electron delocalization, which influences its chemical reactivity.

Spectroscopic Data:

- $^1\text{H}$  NMR: The proton NMR spectrum is characteristic of a substituted pyridine ring. For a derivative, the phenylhydrazone, key shifts were observed between 6.8 and 10.8 ppm in DMSO- $d_6$ .<sup>[8]</sup>
- $^{13}\text{C}$  NMR: The carbon spectrum for the same derivative showed peaks in the range of 112 to 157 ppm.<sup>[8]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for C-H, C=C, and C=N stretching, with a notable N-H stretch appearing around  $3228\text{ cm}^{-1}$  in its hydrazone derivative.<sup>[8]</sup> The parent compound's spectrum is available in spectral databases for comparison.<sup>[3]</sup>

## Chemical Reactivity and Synthetic Profile

The synthetic utility of BPCA stems from the distinct reactivity of its two primary functional groups: the aldehyde and the C-Br bond.

- The Aldehyde Group: As a classic electrophilic center, the aldehyde is susceptible to nucleophilic attack.<sup>[9][10]</sup> This makes it a prime site for forming imines and Schiff bases, which are crucial in developing bidentate ligands.<sup>[10]</sup> It readily participates in reactions such as aldol couplings, Wittig reactions, and reductions to form the corresponding alcohol. Its reactivity is central to its role in building molecular complexity.<sup>[11][12]</sup>
- The Bromo-Substituent: The bromine atom at the 6-position is a key handle for modern cross-coupling chemistry. It can be readily displaced or used in reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the pyridine core, attaching various organic fragments.
- Stability: BPCA is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.<sup>[13][14]</sup> The aldehyde group can be sensitive to air, making storage under an inert atmosphere (like nitrogen or argon) crucial for maintaining its purity and reactivity, especially for use in sensitive organometallic reactions.<sup>[9][11]</sup>

Caption: Key reaction sites of **6-Bromopyridine-2-carbaldehyde**.

## Synthesis and Purification Workflow

Several synthetic routes to BPCA have been established, typically starting from either 2-bromo-6-methylpyridine or 2,6-dibromopyridine.<sup>[1][15]</sup> The latter is a common and efficient method involving a halogen-metal exchange followed by formylation.

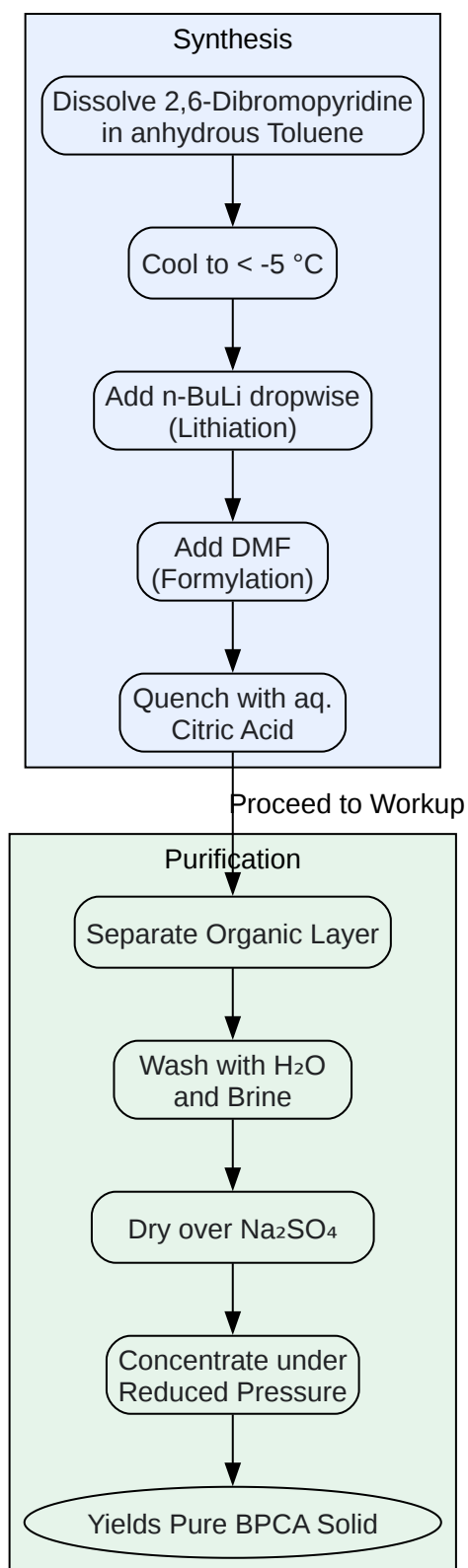
### Example Synthetic Protocol: From 2,6-Dibromopyridine

This protocol is a representative method adapted from literature procedures.<sup>[7][15]</sup> The core principle is a selective monolithiation of 2,6-dibromopyridine at low temperature, followed by quenching the resulting organolithium species with an electrophilic formylating agent like N,N-Dimethylformamide (DMF).

#### Step-by-Step Methodology:

- **Reaction Setup:** A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is purged with dry nitrogen.
- **Initial Reagents:** Anhydrous toluene (3 L) is added to the flask, followed by 2,6-dibromopyridine (500 g, 2.11 mol).<sup>[7][15]</sup> The mixture is stirred and cooled to below -5 °C using an appropriate cooling bath.
- **Lithiation:** A solution of n-butyllithium (n-BuLi) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C. The addition typically takes around 1.5 hours.<sup>[15]</sup> The progress of the metal-halogen exchange can be monitored by TLC analysis of quenched aliquots.<sup>[7][15]</sup>
- **Formylation:** After the lithiation is complete (stirring for an additional 45 minutes is common), N,N-Dimethylformamide (DMF) is added slowly, again maintaining a low temperature.
- **Quenching and Workup:** The reaction is carefully quenched by transferring the mixture into a solution of citric acid in water (e.g., 1 kg citric acid in 4 L water).<sup>[7]</sup>
- **Extraction:** The organic layer is separated, washed sequentially with water and saturated sodium chloride solution.<sup>[7][15]</sup>

- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield **6-bromopyridine-2-carbaldehyde** as an off-white to yellow solid.<sup>[7]</sup><sup>[15]</sup>



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Caption: Workflow for the synthesis and purification of BPCA.

## Key Applications in Research and Drug Development

The versatility of BPCA makes it a high-value intermediate across several scientific domains.<sup>[1]</sup>

- **Pharmaceutical Development:** BPCA is a crucial building block for constructing novel drug scaffolds and active pharmaceutical ingredients (APIs).<sup>[1]</sup> Its functional groups allow for selective modifications to explore diverse molecular frameworks, aiding in the discovery of new therapeutic agents.<sup>[1]</sup> For instance, it is used in synthesizing chalcone derivatives, a class of compounds investigated for their chemopreventive properties.<sup>[16]</sup>
- **Ligand Synthesis and Catalysis:** The compound is an essential precursor for synthesizing ligands like Tris[(pyridyl)methyl]amine (TPA), which are widely applied in asymmetric catalysis and the formation of metal complexes.<sup>[1][7][11][12]</sup> The ability to tune the electronic and steric properties of these ligands by modifying the BPCA starting material is a key advantage for catalyst design.
- **Materials Science:** BPCA is employed in the synthesis of advanced materials, including meso-substituted trans-A<sub>2</sub>B<sub>2</sub>-porphyrins.<sup>[6][7]</sup> These materials have applications in areas such as light-harvesting, sensing, and electronics.

## Safety, Handling, and Storage

Proper handling of BPCA is critical to ensure laboratory safety and maintain the integrity of the compound.

## Hazard Identification and Precautionary Measures

BPCA is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye, skin, and respiratory irritation.<sup>[13][14][17][18]</sup>

Hazard Class	Hazard Statement	Precautionary Statement
Acute Toxicity	H302, H312, H332: Harmful if swallowed, in contact with skin or if inhaled.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18]
Skin Irritation	H315: Causes skin irritation.	P280: Wear protective gloves/protective clothing/eye protection.[19]
Eye Irritation	H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[18]
Respiratory Irritation	H335: May cause respiratory irritation.	P271: Use only outdoors or in a well-ventilated area.[19]

## Handling and Storage Recommendations

- **Handling:** Always handle BPCA in a well-ventilated area, preferably within a chemical fume hood.[13][14] Use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Avoid dust formation and inhalation.[14] Given its sensitivity to oxidation, for high-purity applications, handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is recommended.[9]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][17] Recommended storage temperatures are typically refrigerated at 2-8°C, with some suppliers recommending -20°C for long-term storage, often under a nitrogen atmosphere.[1][5][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13][14]

## Conclusion

**6-Bromopyridine-2-carbaldehyde** is far more than a simple chemical intermediate; it is a foundational building block that empowers innovation in pharmaceutical discovery, catalytic science, and materials engineering. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, ensure its continued importance in modern organic



synthesis. By understanding its characteristics and adhering to proper handling protocols, researchers can fully leverage the synthetic potential of this powerful reagent.

## References

- Research Value of **6-Bromopyridine-2-Carbaldehyde** in Organic Synthesis. SACH. [Link]
- **6-Bromopyridine-2-carbaldehyde** phenylhydrazone.
- Mastering Air-Sensitive Reagents: A Guide to Handling **6-Bromopyridine-2-carbaldehyde**. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- (PDF) **6-Bromopyridine-2-carbaldehyde**.
- Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of **6-Bromopyridine-2-carbaldehyde**: From the Single Molecule of the Compound to the Neat Crystalline Material. National Institutes of Health (NIH). [Link]
- **6-Bromopyridine-2-carbaldehyde**, CAS No. 34160-40-2. iChemical. [Link]
- New hybrid bromopyridine-chalcones as in vivo phase II enzyme inducers: potential chemopreventive agents.
- Pyridine-2-carbaldehyde. Wikipedia. [Link]

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## Sources

- 1. Value of 6-Bromopyridine-2-Carbaldehyde in Organic Synthesis [hqsqchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS RN 34160-40-2 | Fisher Scientific [fishersci.ca]
- 5. 6-Bromopyridine-2-carbaldehyde CAS#: 34160-40-2 [amp.chemicalbook.com]
- 6. 34160-40-2 | CAS DataBase [m.chemicalbook.com]
- 7. 6-Bromopyridine-2-carbaldehyde | 34160-40-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]
- 10. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cas Landing [thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. 6-Bromopyridine-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. 6-Bromopyridine-2-carbaldehyde, CAS No. 34160-40-2 - iChemical [ichemical.com]
- 19. 6-Bromopyridine-2-carboxamide 98% - Safety Data Sheet [chemicalbook.com]
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